9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Overview
Description
9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Scientific Research Applications
9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent by inhibiting specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its interaction with various biological targets, such as proteins and nucleic acids.
Industrial Applications:
Mechanism of Action
Target of Action
The primary target of 9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . It has emerged as a potential therapeutic target for the treatment of cancer .
Mode of Action
This compound interacts with PCAF by binding to its active site . This interaction inhibits the bromodomain of PCAF, thereby preventing it from exerting its gene regulatory functions .
Biochemical Pathways
The inhibition of PCAF affects the acetylation of histones, a process that is crucial for the regulation of gene expression . This can lead to changes in the transcriptional activity of various genes, potentially affecting multiple biochemical pathways involved in cell growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on PCAF. By inhibiting PCAF, this compound can potentially alter gene expression profiles, leading to the suppression of cell growth and proliferation . This makes it a potential candidate for anticancer therapy .
Biochemical Analysis
Biochemical Properties
9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one has been found to interact with various enzymes and proteins. For instance, it has been suggested that it could potentially inhibit the PCAF bromodomain . The nature of these interactions is likely due to the specific structural features of the compound, which allow it to bind effectively with the active site of these biomolecules .
Cellular Effects
The cellular effects of this compound are primarily related to its potential anticancer activity. It has been shown to exhibit cytotoxic activity against various human cancer cell lines . The compound influences cell function by potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking studies have suggested that the compound could bind to the active site of histone acetyltransferase PCAF, which could be the mechanism of action of these derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzonitrile with bromine and sodium azide, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce quinazoline N-oxides .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar triazoloquinazoline core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also have a fused heterocyclic structure and are known for their anticancer properties.
Uniqueness
9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is unique due to the presence of the bromine atom, which can be selectively substituted to create a wide range of derivatives with diverse biological activities . This versatility makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
9-bromo-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4O/c10-5-1-2-7-6(3-5)8-11-4-12-14(8)9(15)13-7/h1-4H,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXDEXWXUULCPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=NC=NN3C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597703 | |
Record name | 9-Bromo[1,2,4]triazolo[1,5-c]quinazolin-5(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882517-92-2 | |
Record name | 9-Bromo[1,2,4]triazolo[1,5-c]quinazolin-5(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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